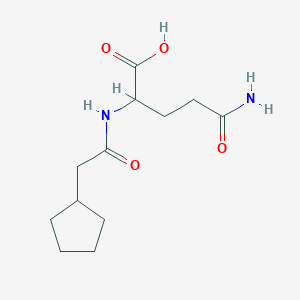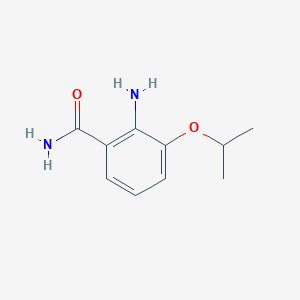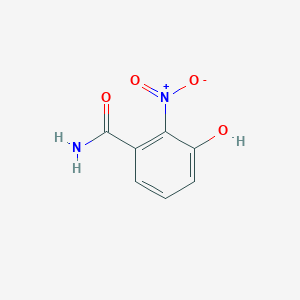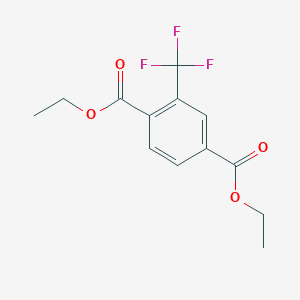
Diethyl 2-(trifluoromethyl)terephthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(trifluoromethyl)terephthalate is an organic compound with the molecular formula C13H13F3O4 It is a derivative of terephthalic acid, where the hydrogen atoms on the benzene ring are substituted with a trifluoromethyl group and two ethyl ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 2-(trifluoromethyl)terephthalate typically involves the esterification of 2-(trifluoromethyl)terephthalic acid with ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar process but is optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl 2-(trifluoromethyl)terephthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 2-(trifluoromethyl)terephthalic acid.
Reduction: this compound alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(trifluoromethyl)terephthalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of high-performance materials.
Wirkmechanismus
The mechanism of action of diethyl 2-(trifluoromethyl)terephthalate and its derivatives involves interactions with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This can lead to the modulation of enzymatic activities and signaling pathways, contributing to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Diethyl terephthalate: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
Dimethyl 2-(trifluoromethyl)terephthalate: Similar structure but with methyl ester groups instead of ethyl, affecting its reactivity and applications.
Diethyl 2,5-difluoroterephthalate: Contains fluorine atoms at different positions on the benzene ring, leading to distinct chemical behaviors.
Uniqueness: Diethyl 2-(trifluoromethyl)terephthalate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes it a valuable compound for the synthesis of specialized materials and for exploring new chemical reactivities.
Eigenschaften
Molekularformel |
C13H13F3O4 |
|---|---|
Molekulargewicht |
290.23 g/mol |
IUPAC-Name |
diethyl 2-(trifluoromethyl)benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C13H13F3O4/c1-3-19-11(17)8-5-6-9(12(18)20-4-2)10(7-8)13(14,15)16/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
HZVVWZCLUBKMPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)ethan-1-amine hydrochloride](/img/structure/B13657617.png)
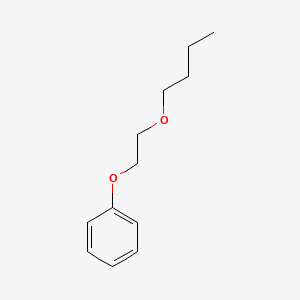
![Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13657650.png)
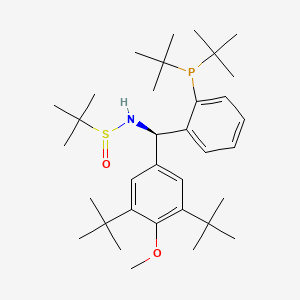
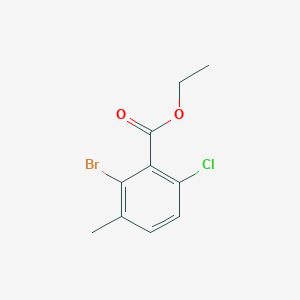


![4-Bromoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13657670.png)

